1-Methyl-4-(methylthio)-1h-pyrrole-2-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Researchers synthesizing BML-2008 MurI inhibitors require the correct 4-methylthio positional isomer-substitution with 5-SMe or halogen analogs alters reactivity and pharmacological outcome. This compound provides the validated 4-SMe pre-functionalized pyrrole-2-carbaldehyde scaffold. • Yields 4-methylsulfonyl derivative in 88% yield (mCPBA oxidation) • Essential building block for analgesic 5-aroylpyrrole-2-acetic acids (66× aspirin potency) • 98% purity; ready-to-use for medicinal chemistry programs

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
Cat. No. B12886864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(methylthio)-1h-pyrrole-2-carbaldehyde
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C=O)SC
InChIInChI=1S/C7H9NOS/c1-8-4-7(10-2)3-6(8)5-9/h3-5H,1-2H3
InChIKeyDGETXTDOPBLKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-Methyl-4-(methylthio)-1H-pyrrole-2-carbaldehyde


1-Methyl-4-(methylthio)-1H-pyrrole-2-carbaldehyde is a 4-substituted N-methylpyrrole-2-carbaldehyde bearing a methylthio (–SCH3) substituent at the 4-position (molecular formula C7H9NOS, MW 155.22 g/mol) . This compound belongs to the pyrrole-2-carbaldehyde family and serves as a versatile synthetic building block for generating sulfur-containing heterocyclic scaffolds. Its structural signature—the combination of an electrophilic aldehyde at C2 with an N-methyl group and a 4-methylthio substituent—creates a distinct reactivity profile. Procurement considerations must account for the positional isomerism within this chemical space: the 4-methylthio substitution pattern differentiates this compound from its 5-methylthio positional isomer (CAS 90724-50-8, MW 141.19 g/mol) , as well as from unsubstituted 1-methyl-1H-pyrrole-2-carbaldehyde and various halogenated or aryl-substituted analogs. These structural variations translate into measurable differences in physicochemical properties (logP = 1.5595, PSA = 47.3 Ų), synthetic utility, and downstream product profiles .

Substitution Risks for 1-Methyl-4-(methylthio)-1H-pyrrole-2-carbaldehyde


The pyrrole-2-carbaldehyde scaffold exhibits position-dependent reactivity that precludes simple analog substitution. The electrophilic substitution of pyrrole-2-carbaldehydes proceeds predominantly or exclusively at the 4-position, meaning that 4-substituted derivatives are not synthetically interchangeable with their unsubstituted or 5-substituted counterparts [1]. The presence of the methylthio group at the 4-position modulates both the electronic environment of the pyrrole ring and the reactivity of the C2 aldehyde moiety. In nucleophilic addition reactions, the reactivity sequence of heterocyclic aldehydes follows a defined order: N-methylpyrrole-2-carbaldehyde exhibits lower reactivity than pyridine-4-carbaldehyde, furan-2-carbaldehyde, and thiophene-2-carbaldehyde, but higher reactivity than pyrrole-2-carbaldehyde [2]. The 4-methylthio substituent further modulates this baseline reactivity. Additionally, the methylthio group can be selectively oxidized to a methylsulfonyl (–SO2CH3) group [3]—a transformation pathway not available to unsubstituted or halogenated analogs. For medicinal chemistry programs requiring sulfur-containing pharmacophores or synthetic routes involving subsequent oxidation to sulfones, substituting this compound with 5-(methylthio) positional isomers or 4-halogenated derivatives would fundamentally alter reaction outcomes, intermediate stability, and final product identity.

1-Methyl-4-(methylthio)-1H-pyrrole-2-carbaldehyde vs. In-Class Analogs


Synthetic Access via 4-Position Substitution

Electrophilic substitution of pyrrole-2-carbaldehydes proceeds predominantly at the 4-position. Unsubstituted 1-methyl-1H-pyrrole-2-carbaldehyde cannot be simply substituted with a 4-methylthio group via direct electrophilic substitution, whereas 1-methyl-4-(methylthio)-1H-pyrrole-2-carbaldehyde provides this substitution pattern pre-installed [1]. Patent-protected alkylation methods for synthesizing 4-substituted pyrrole-2-carbaldehydes require specific starting materials and reaction conditions; attempting to substitute the 4-methylthio derivative with unsubstituted pyrrole-2-carbaldehyde would yield a different regiochemical outcome and fail to produce the desired 4-substituted scaffold [2].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Oxidation to 4-Methylsulfonyl Derivative

1-Methyl-4-(methylthio)-1H-pyrrole-2-carbaldehyde serves as a direct precursor to 1-methyl-4-methylsulfonylpyrrole-2-carbaldehyde via oxidation with meta-chloroperoxybenzoic acid (mCPBA). This transformation proceeds with an isolated yield of 88% [1]. The resulting methylsulfonyl derivative is a key intermediate in the design of Helicobacter pylori glutamate racemase (MurI) inhibitors, where the sulfonyl group contributes to enzyme binding and antibacterial activity optimization [1].

Medicinal Chemistry Antibacterial Drug Discovery Prodrug Design

Physicochemical Differences vs. 5-Positional Isomer

Positional isomerism significantly alters molecular properties. 1-Methyl-4-(methylthio)-1H-pyrrole-2-carbaldehyde (MW 155.22 g/mol, logP = 1.5595, PSA = 47.3 Ų) differs measurably from its 5-substituted positional isomer 5-(methylthio)-1H-pyrrole-2-carbaldehyde (MW 141.19 g/mol) [1]. The target compound's higher molecular weight (difference of 14.03 g/mol) reflects the presence of the N-methyl group, which is absent in the 5-substituted comparator. The calculated logP value of 1.5595 indicates moderate lipophilicity that influences membrane permeability and solubility [1].

Physicochemical Characterization ADME Prediction Compound Selection

Methylthio Group: Controllable Oxidation State Precursor

The 4-methylthio (–SCH3) substituent serves as a sulfide (S(II)) oxidation state precursor that can be controllably oxidized to the corresponding sulfoxide (S(IV)) or sulfone (S(VI)) derivative, as demonstrated by the 88% yield oxidation to the methylsulfonyl compound in the BML-2008 study [1]. This contrasts with 4-halogenated pyrrole-2-carbaldehyde analogs, which lack sulfur-centered oxidation chemistry and therefore cannot access sulfoxide/sulfone pharmacophore space [2].

Sulfur Chemistry Prodrug Strategy Pharmacophore Optimization

1-Methyl-4-(methylthio)-1H-pyrrole-2-carbaldehyde Applications


4-Methylsulfonyl Pyrrole-2-carbaldehyde Synthesis for H. pylori

This compound is specifically indicated for medicinal chemistry teams developing H. pylori glutamate racemase (MurI) inhibitors. Oxidation with mCPBA yields 1-methyl-4-methylsulfonylpyrrole-2-carbaldehyde in 88% isolated yield, a key intermediate in the BML-2008 antibacterial lead optimization program [1]. The methylsulfonyl group contributes to MurI enzyme binding and antibacterial activity. Procuring this compound provides direct access to the validated synthetic route described in Bioorganic & Medicinal Chemistry Letters (2008) [1].

1-Methyl-4-(methylthio)-5-aroylpyrrole-2-acetic Acids for Analgesic Evaluation

This compound serves as a core building block for synthesizing 1-methyl-4-(methylthio)-5-aroylpyrrole-2-acetic acids, a class of compounds with documented analgesic activity. In the mouse phenylquinone writhing assay, the p-tolyl-substituted monocyclic derivative (compound 58) demonstrated 66-fold greater potency than aspirin [2]. While this activity data pertains to a downstream derivative rather than the aldehyde itself, the methylthio substituent at the 4-position is an essential structural feature of the active scaffold [2]. Research groups evaluating structure-activity relationships in this analgesic series should procure this specific 4-methylthio aldehyde as the required synthetic starting material.

Sulfur-Containing Heterocyclic Scaffolds from 4-Position Functionalization

For organic synthesis laboratories constructing complex sulfur-containing heterocycles, this compound provides a pre-functionalized pyrrole-2-carbaldehyde with the methylthio group positioned at the electrophilically favored 4-position [1]. This positional advantage enables synthetic routes that would otherwise require additional protection/deprotection or regioselective functionalization steps. Patent literature specifically describes methods for synthesizing 4-substituted pyrrole-2-carbaldehydes via alkylation reactions, underscoring the distinct synthetic value of 4-substituted derivatives relative to unsubstituted pyrrole-2-carbaldehydes [2].

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